(S)-4-Phenyl-1,3-oxazolidine-2-thione
Overview
Description
(S)-4-Phenyl-1,3-oxazolidine-2-thione is a compound that has been studied for its various chemical properties, including synthesis methodologies, molecular structure, and potential chemical reactions. Research focuses on the intricate details of its behavior under different conditions and its interactions with other compounds.
Synthesis Analysis
The synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione involves multi-step reactions leading to the formation of novel crystalline compounds with excellent yield. Such processes often explore the thiol⇔thione tautomerism reaction occurrence via single-proton intramigration, supported by X-ray single crystal measurement and DFT-optimized structures (Aouad et al., 2018).
Molecular Structure Analysis
The molecular structure of (S)-4-Phenyl-1,3-oxazolidine-2-thione has been elucidated through various spectroscopic methods, including XRD, NMR, and FT-IR. These studies reveal the compound's configuration and conformations, highlighting the importance of hydrogen bonding and molecular electrostatic potential in its structure (Kitoh et al., 2002).
Chemical Reactions and Properties
(S)-4-Phenyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, showcasing its reactivity. Notably, its tautomerism and potential for forming Michael addition products highlight its chemical versatility and the influence of stereochemistry on its reactions (Munive et al., 2013).
Physical Properties Analysis
The physical properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione, including its crystalline structure and melting points, have been a subject of study. Differences in hydrogen-bonding patterns between racemic and chiral forms have been observed, affecting the melting points and solid-state conformations (Kitoh et al., 2002).
Chemical Properties Analysis
The compound exhibits various chemical properties, including its reactivity in Michael addition reactions and the impact of its stereochemistry on these processes. The synthesis and characterization of its derivatives further expand our understanding of its chemical behavior (Munive et al., 2013).
Scientific Research Applications
Immunomodulatory Effects and Goitrogenic Activity : (S)-4-Phenyl-1,3-oxazolidine-2-thione is a derivative of 1,3-oxazolidine-2-thione, known for its goitrogenic properties in cruciferous vegetables. Research shows that these compounds exhibit varying levels of cytotoxicity and immunomodulatory potential, particularly in their effects on rat macrophage viability and nitric oxide production (Radulović et al., 2017).
Stereochemical Control in Chemical Reactions : The stereochemistry of (S)-4-Phenyl-1,3-oxazolidine-2-thione plays a crucial role in its reactions. For instance, the Michael addition reaction involving this compound demonstrates that the newly created stereochemical center is influenced by the Michael donor's stereochemistry, not the acceptor (Munive et al., 2013).
Analytical Separation and Optical Resolution : This compound has been utilized in the analytical separation and optical resolution of racemic carboxylic acids and amino acids. New chiral derivatives of 1,3-oxazolidine-2-thione, including (S)-4-Phenyl-1,3-oxazolidine-2-thione, have been developed for this purpose (Nagao et al., 1985).
Crystal Structures and Chirality : The crystal structures of chiral and racemic forms of this compound have been studied, revealing differences in hydrogen bonding patterns and melting points between the two forms. These studies are crucial for understanding the compound's properties in different states (Kitoh et al., 2003).
Detection in Biological Fluids : Techniques have been developed for detecting oxazolidine-2-thiones, including (S)-4-Phenyl-1,3-oxazolidine-2-thione, in biological fluids, offering potential applications in medical and biological research (De brabander & Verbeke, 1982).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve identifying areas where further research on the compound is needed. This might include studying its potential uses, improving its synthesis, or investigating its mechanism of action more thoroughly.
properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461189 | |
Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Phenyl-1,3-oxazolidine-2-thione | |
CAS RN |
190970-57-1 | |
Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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